8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate
Description
The compound 8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate features a complex polycyclic framework comprising fused imidazole, pyrrolidine, and diazepine rings. The tert-butyl and ethyl ester groups at positions 8 and 3, respectively, contribute to its steric and electronic profile. Its synthesis likely involves multi-step coupling and cyclization reactions, as seen in analogous compounds (e.g., HATU-mediated amidation in ) .
Propriétés
IUPAC Name |
4-O-tert-butyl 11-O-ethyl 9-oxo-1,4,8,12-tetrazatricyclo[8.3.0.02,6]trideca-10,12-diene-4,11-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-5-25-15(23)12-13-14(22)18-6-10-7-20(16(24)26-17(2,3)4)8-11(10)21(13)9-19-12/h9-11H,5-8H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDQOEPVCUQEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NCC3CN(CC3N2C=N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H36N2O4
- Molecular Weight : 396.55 g/mol
- CAS Number : 1290626-84-4
- Appearance : White solid
- Melting Point : 297-298°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of tert-butyl and ethyl groups enhances its ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes linked to metabolic pathways.
- Neuroprotective Effects : Its structural features indicate potential neuroprotective properties.
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
In Vivo Studies
Animal model studies have shown promising results:
- Neuroprotection in Rodent Models : Administration of the compound resulted in reduced neuronal damage in models of induced oxidative stress.
Case Studies
- Study on Xanthine Oxidase Inhibition :
- Neuroprotective Effects in Animal Models :
Structure-Activity Relationship (SAR)
The structure of 8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine is critical for its biological activity. Modifications to the tert-butyl and ethyl groups can significantly alter its efficacy and selectivity towards different biological targets.
Comparaison Avec Des Composés Similaires
Core Ring Systems
- Target Compound : Contains a unique imidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine system, integrating a seven-membered diazepine ring. This confers conformational flexibility compared to smaller fused systems.
- Analogues: Imidazo[1,2-a]pyridine derivatives (e.g., compounds in –7): Feature six-membered pyridine rings fused with imidazole, lacking the diazepine moiety. Pyrrolo[1,2-a][1,4]benzodiazepines (): Include a benzodiazepine ring fused with pyrrole, differing in aromaticity and electron distribution .
Substituent Effects
- tert-Butyl Esters : Present in both the target compound and ’s derivative. The tert-butyl group enhances lipophilicity and metabolic stability, as seen in its prevalence in prodrug design .
- Ethyl Esters : Common in dicarboxylate derivatives (e.g., –8). Ethyl groups balance solubility and steric bulk, with NMR signals (e.g., ~1.3 ppm for CH3, ~4.2 ppm for CH2) consistent across analogues .
Physical Properties
Data inferred from structural analogues. *Based on ester groups and tert-butyl moiety.
Spectroscopic Data
- 1H NMR: Tert-butyl signals (~1.4–1.5 ppm) and ethyl ester quartets (~4.1–4.3 ppm) align across compounds (–8). Aromatic protons in analogues (e.g., 7.5–8.0 ppm in –7) are absent in the target due to its non-aromatic diazepine ring .
- MS : High-resolution mass spectrometry (HRMS) in analogues confirms molecular formulas, a technique likely applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
